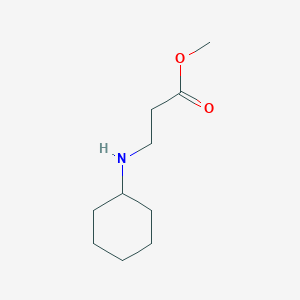
Cyanomethyl methyl(phenyl)carbamodithioate
Overview
Description
Cyanomethyl methyl(phenyl)carbamodithioate, also known as Cyanomethyl N-methyl-N-phenyl dithiocarbamate, is a chemical compound with the empirical formula C10H10N2S2 . It has a molecular weight of 222.33 g/mol . This compound is used as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent for controlled radical polymerization, particularly suited for the polymerization of vinyl ester and vinyl amide monomers .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyanomethyl group (CC#N), a methylphenyl carbamodithioate group (CN©S2), and a phenyl ring (C6H5) attached to the nitrogen atom . The InChI string is1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 . Chemical Reactions Analysis
This compound is used as a RAFT agent in controlled radical polymerization . It is particularly suited for the polymerization of vinyl ester and vinyl amide monomers .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 222.3 g/mol . It has a melting point of 88-92 °C and should be stored at a temperature of 2-8°C . The compound has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds .Scientific Research Applications
1. RAFT Polymerization Modulation
Cyanomethyl methyl(phenyl)carbamodithioate is used in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. It acts as a chain transfer agent in the polymerization of styrene, significantly affecting the molar mass distribution and kinetic features, thereby realizing the supposed mechanism of RAFT polymerization (Vlasov, Grigoreva, & Zaitsev, 2021).
2. Controlled Polymerization of Vinyl Acetate
This compound has been used in suspension and bulk polymerizations of vinyl acetate, showing improved control over the molecular properties of the synthesized poly(vinyl acetate) (Oliveira, Barbosa, Nele, & Pinto, 2014).
3. Synthesis of pH-Switchable RAFT Agent
This compound has been synthesized and investigated for its pH-switchable properties in the RAFT polymerization of styrene. Its presence impacts the polymerization process by modifying molar mass distribution and polymerization kinetics (Vlasov, Grigoreva, & Zaitsev, 2021).
4. Use in Synthesis of Indole Derivatives
The compound has been utilized in the synthesis of indole derivatives. For example, it was used in the Cu2O-catalyzed cyclization of o-(α-Cyanoalkyl)phenyl isocyanides and o-[α-(Methoxy-carbonyl)alkyl]phenyl isocyanides, leading to the production of various indole derivatives (Ito, Inubushi, Sugaya, Kobayashi, & Saegusa, 1978).
5. Synthesis of Carbamodithioates
This compound has also been involved in the synthesis of novel carbamodithioates. This process uses multicomponent conditions and has been shown to proceed under mild conditions, yielding products with good efficiency. This synthesis highlights the versatility of this compound in creating complex organic compounds (Sadat-Ebrahimi, Karim, Moghimi, Yahya‐Meymandi, Mahdavi, Vosooghi, Foroumadi, & Shafiee, 2017).
6. Fluorescent Polycarbazole Polymer Detection
In the detection of explosive compounds, a fluorescent poly(2,7-carbazole) derivative with a side chain containing this compound has been used. This novel material has demonstrated high sensitivity and recyclability in fluorescence quenching, which is crucial for detecting explosives like TNT and DNT (Nie, Zhao, Zhang, Ma, Baumgarten, & Müllen, 2011).
Mechanism of Action
Target of Action
Cyanomethyl methyl(phenyl)carbamodithioate is primarily used as a RAFT agent . RAFT stands for Reversible Addition-Fragmentation Chain Transfer, a form of controlled radical polymerization. The primary targets of this compound are therefore the monomers involved in the polymerization process .
Mode of Action
As a RAFT agent, this compound interacts with the monomers by mediating the polymerization process . It does this by reversibly adding and fragmenting from the growing polymer chain, allowing for control over the molecular weight and composition of the resulting polymer .
Biochemical Pathways
The compound is involved in the biochemical pathway of controlled radical polymerization . The downstream effects of this pathway include the formation of polymers with controlled molecular weights and compositions .
Result of Action
The result of the action of this compound is the formation of polymers with controlled molecular weights and compositions . This allows for the creation of specific polymers tailored to particular applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes.
Safety and Hazards
The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements include H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
Biochemical Analysis
Biochemical Properties
Cyanomethyl methyl(phenyl)carbamodithioate plays a significant role in biochemical reactions as a RAFT agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate controlled radical polymerization. The compound’s interaction with these biomolecules is primarily through reversible addition-fragmentation chain transfer, which allows for precise control over polymer chain growth . This interaction is crucial for the synthesis of well-defined polymers with specific molecular weights and architectures.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, which can lead to changes in gene expression and metabolic activity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through reversible addition-fragmentation chain transfer. This mechanism allows the compound to act as a chain transfer agent, facilitating the controlled growth of polymer chains . The compound’s ability to bind to specific biomolecules and modulate their activity is crucial for its function as a RAFT agent. Additionally, this compound can influence enzyme activity by either inhibiting or activating specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with minimal degradation over time . Prolonged exposure to certain environmental conditions may lead to the compound’s degradation, affecting its efficacy and cellular impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and therapeutic potential in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic activity within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biomedical research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its use in various applications.
Properties
IUPAC Name |
cyanomethyl N-methyl-N-phenylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACMHCOSCVNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337818 | |
| Record name | Cyanomethyl N-methyl-N-phenylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76926-16-4 | |
| Record name | Cyanomethyl N-methyl-N-phenylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76926-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyanomethyl methyl(phenyl)carbamodithioate enable controlled radical polymerization of vinyl chloride, and what are the advantages?
A1: this compound functions as a highly effective RAFT (Reversible Addition–Fragmentation Chain Transfer) agent in the controlled radical polymerization of vinyl chloride [, ]. The molecule achieves this control through a reversible chain transfer mechanism, allowing for predictable molecular weight growth and significantly narrower polydispersity (PDI) compared to traditional radical polymerization methods [, ]. This control is particularly significant for vinyl chloride polymerization, which has historically been challenging to control.
Q2: How does the concentration of this compound impact the properties of the resulting poly(vinyl acetate) during polymerization?
A2: Research indicates that higher concentrations of this compound lead to enhanced control over the molecular weight properties of the synthesized poly(vinyl acetate) []. While achieving precise control over molecular weight during suspension polymerization, especially in the creation of PVAc particles, remains challenging, the use of this RAFT agent shows promise []. Further research is needed to optimize conditions and fully exploit the potential of this approach.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)


![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)

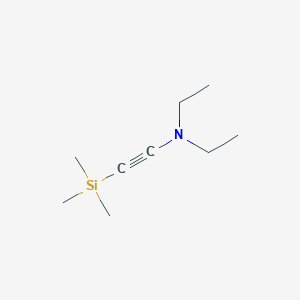
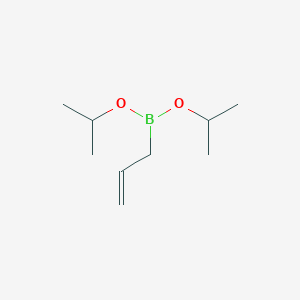
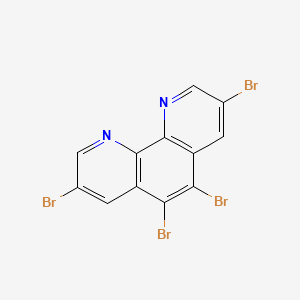

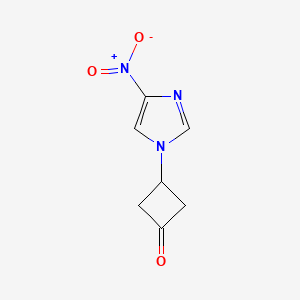
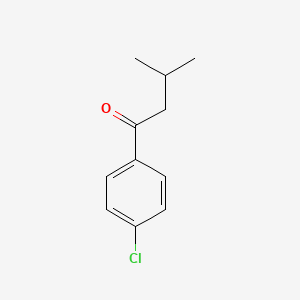
![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

